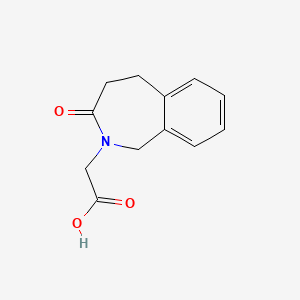

(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid involves several steps. One common method includes the reaction of benzaldehyde derivatives with malononitrile in the presence of a base such as calcium carbonate in absolute ethanol . The resulting intermediate undergoes further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various hydroxy derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry :

- Antidepressant Activity : Research indicates that benzazepine derivatives exhibit potential antidepressant effects due to their interaction with neurotransmitter systems. Studies have shown that modifications of the benzazepine core can enhance efficacy in animal models of depression.

- Neuroprotective Effects : Some studies suggest that (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid may have neuroprotective properties against oxidative stress and neurodegeneration.

-

Biological Studies :

- Peptide Conformation Studies : The compound has been utilized in studying the biologically active conformations of peptides. Its structural features allow it to serve as a scaffold for peptide mimetics that can modulate biological activity.

- Enzyme Inhibition : Investigations into enzyme inhibition have revealed that certain derivatives can act as effective inhibitors for specific enzymes involved in metabolic pathways.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their pharmacological profiles in rodent models of depression. The results indicated that specific modifications led to significant reductions in depressive-like behaviors compared to control groups.

Case Study 2: Neuroprotective Effects

A research article in Neuroscience Letters demonstrated that administration of this compound in a model of neurodegeneration resulted in decreased markers of oxidative stress and improved cognitive function. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing and may reveal more insights into its therapeutic potential.

Comparación Con Compuestos Similares

Similar Compounds

2H-2-Benzazepine-2-acetic acid: A structurally similar compound with different functional groups.

Indole derivatives: Compounds with similar biological activities and therapeutic potential.

Uniqueness

(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research.

Actividad Biológica

(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol. It is recognized for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to delve into its biological activity, including its interactions with enzymes, cellular effects, and therapeutic potential.

The compound exhibits significant biochemical properties that influence various cellular processes. Key activities include:

- Enzyme Interactions : It has been reported to interact with lipase enzymes, which are crucial for fat metabolism. This interaction suggests a role in lipid regulation and potential applications in metabolic disorders.

- Gene Expression Modulation : The compound has been shown to affect the expression of genes involved in inflammatory responses, indicating anti-inflammatory properties. This modulation can lead to reduced inflammation and may be beneficial in treating inflammatory diseases.

Cellular Effects

The effects of this compound on cell types include:

- Cell Signaling Pathways : It influences various signaling pathways that are critical for cell survival and function.

- Metabolic Alterations : By interacting with metabolic enzymes, the compound can alter levels of specific metabolites, impacting overall cellular metabolism.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications:

- Anti-inflammatory Activity : Studies have highlighted its potential as an anti-inflammatory agent, showing effectiveness in reducing markers of inflammation in vitro .

- Analgesic Properties : Preliminary findings suggest it may also exhibit analgesic effects, making it a candidate for pain management therapies.

Case Studies

- Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting its utility in inflammatory conditions .

- Metabolic Effects : In a study involving metabolic profiling, the compound was found to influence glucose metabolism pathways in adipocytes, indicating potential applications in diabetes management.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2H-2-Benzazepine-2-acetic acid | Moderate anti-inflammatory | Lacks specific structural elements |

| Indole derivatives | Antibacterial properties | Broader spectrum but less targeted |

| (3-Oxo-1,3,4,5-tetrahydro...) | Strong anti-inflammatory & analgesic | Specific structural configuration |

This table illustrates how this compound stands out due to its specific structure and combined biological activities.

Propiedades

IUPAC Name |

2-(3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-5-9-3-1-2-4-10(9)7-13(11)8-12(15)16/h1-4H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDWPGSSYJHKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.